molecular formula C134H220N38O31 B13921910 H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2

H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2

Cat. No.: B13921910
M. Wt: 2859.4 g/mol
InChI Key: RZKVUCDEFWQCRR-UWPISLJUSA-N
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Description

The compound H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 is a peptide consisting of 25 amino acids. It has a molecular formula of C134H220N38O31 and a molecular weight of 2859.42 g/mol . This peptide sequence is composed of various amino acids, including isoleucine, tryptophan, leucine, threonine, alanine, lysine, phenylalanine, glycine, histidine, glutamic acid, and others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, high-performance liquid chromatography (HPLC) is used for purification .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of intramolecular disulfide bonds, stabilizing the peptide’s structure .

Scientific Research Applications

Peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides like H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 lies in its specific sequence and the resulting biological activity. Its combination of amino acids provides distinct properties that can be harnessed for various applications in research and industry .

Properties

Molecular Formula

C134H220N38O31

Molecular Weight

2859.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C134H220N38O31/c1-18-75(12)109(142)133(202)170-101(60-82-63-146-86-37-23-22-36-85(82)86)129(198)166-99(58-74(10)11)131(200)172-110(80(17)174)134(203)153-79(16)115(184)163-97(56-72(6)7)126(195)157-91(42-28-33-53-139)122(191)167-100(59-81-34-20-19-21-35-81)128(197)164-96(55-71(4)5)116(185)147-66-107(177)154-87(38-24-29-49-135)118(187)168-102(61-83-64-144-68-148-83)125(194)152-76(13)112(181)150-77(14)113(182)156-89(40-26-31-51-137)121(190)169-103(62-84-65-145-69-149-84)130(199)161-94(45-48-108(178)179)117(186)151-78(15)114(183)155-88(39-25-30-50-136)119(188)159-92(43-46-105(140)175)123(192)160-93(44-47-106(141)176)124(193)165-98(57-73(8)9)127(196)171-104(67-173)132(201)158-90(41-27-32-52-138)120(189)162-95(111(143)180)54-70(2)3/h19-23,34-37,63-65,68-80,87-104,109-110,146,173-174H,18,24-33,38-62,66-67,135-139,142H2,1-17H3,(H2,140,175)(H2,141,176)(H2,143,180)(H,144,148)(H,145,149)(H,147,185)(H,150,181)(H,151,186)(H,152,194)(H,153,203)(H,154,177)(H,155,183)(H,156,182)(H,157,195)(H,158,201)(H,159,188)(H,160,192)(H,161,199)(H,162,189)(H,163,184)(H,164,197)(H,165,193)(H,166,198)(H,167,191)(H,168,187)(H,169,190)(H,170,202)(H,171,196)(H,172,200)(H,178,179)/t75-,76-,77-,78-,79-,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,109-,110-/m0/s1

InChI Key

RZKVUCDEFWQCRR-UWPISLJUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

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